Amfecloral chemical structure and properties
Amfecloral chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amfecloral, a synthetic sympathomimetic amine of the phenethylamine class, was historically developed as an anorectic agent. It functions as a prodrug, undergoing metabolic hydrolysis to its active constituents: d-amphetamine and chloral hydrate. This unique combination aimed to leverage the appetite-suppressant effects of amphetamine while mitigating its stimulant properties with the sedative effects of chloral hydrate. Although withdrawn from the market, amfecloral remains a subject of scientific interest for its distinct pharmacological profile and as a case study in prodrug design. This technical guide provides an in-depth overview of amfecloral's chemical structure, physicochemical properties, synthesis, pharmacology, and relevant experimental protocols.
Chemical Structure and Properties
Amfecloral, with the IUPAC name 2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine, is a Schiff base formed from the condensation of d-amphetamine and chloral.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine[1][2] |
| CAS Number | 5581-35-1[1][3] |
| Molecular Formula | C₁₁H₁₂Cl₃N[1] |
| Molecular Weight | 264.58 g/mol [3] |
| Canonical SMILES | CC(CC1=CC=CC=C1)N=CC(Cl)(Cl)Cl[2] |
| InChI Key | VBZDETYCYXPOAK-UHFFFAOYSA-N[4] |
Physicochemical Properties
| Property | Description |
| Appearance | White crystalline solid.[1] |
| Solubility | Soluble in organic solvents such as ethanol and ether; less soluble in water.[1] |
| Stability | Relatively stable under standard laboratory conditions but is sensitive to light and moisture.[1] |
| pKa (predicted) | Due to the imine functional group, amfecloral is expected to be a weak base. The pKa of the protonated imine is likely to be in the range of 5-7, similar to other N-alkyl imines. However, the primary pharmacological activity is dependent on its hydrolysis to amphetamine, which has a pKa of approximately 9.9. |
Synthesis and Purification
Amfecloral is synthesized through a condensation reaction between d-amphetamine and chloral (trichloroacetaldehyde).[4]
Synthetic Pathway
The synthesis involves the nucleophilic attack of the primary amine group of d-amphetamine on the carbonyl carbon of chloral, resulting in the formation of an imine (Schiff base) and a molecule of water.[4]
Experimental Protocol: Synthesis of Amfecloral
Materials:
-
d-Amphetamine
-
Chloral (Trichloroacetaldehyde)
-
Anhydrous Ethanol or Dichloromethane
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve d-amphetamine in a minimal amount of anhydrous ethanol (or dichloromethane).
-
Add an equimolar amount of chloral to the solution.
-
The reaction mixture is typically heated to reflux at a temperature of 60–80°C.[4]
-
The reaction is allowed to proceed for several hours with continuous stirring. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude amfecloral product.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude Amfecloral
-
Ethanol
-
Deionized Water
-
Beaker
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the crude amfecloral in a minimum amount of hot ethanol.
-
Slowly add hot deionized water to the solution until turbidity persists. A common solvent ratio for recrystallization is a 3:1 (v/v) mixture of ethanol and water.[4]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum to remove residual solvent. The purity of the final product can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC).[4]
Pharmacology
Amfecloral's pharmacological activity is primarily attributable to its in vivo hydrolysis into d-amphetamine and chloral hydrate.[3]
Mechanism of Action
-
d-Amphetamine: A potent central nervous system (CNS) stimulant that increases the levels of dopamine and norepinephrine in the synaptic cleft. This action is responsible for the appetite-suppressant (anorectic) effects.
-
Chloral Hydrate: A sedative and hypnotic agent that acts as a CNS depressant. It is thought to counteract some of the stimulant effects of amphetamine, such as insomnia and restlessness.[2]
Experimental Protocols for Pharmacological Evaluation
In Vitro Metabolism using Liver Microsomes
This protocol is a general method to assess the metabolic stability of a compound and can be adapted for amfecloral.
Objective: To determine the rate of metabolism of amfecloral in liver microsomes.
Materials:
-
Amfecloral
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of amfecloral in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate liver microsomes and amfecloral in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of amfecloral and the formation of amphetamine using a validated LC-MS/MS method.
-
The rate of disappearance of amfecloral can be used to calculate its in vitro half-life and intrinsic clearance.
In Vivo Model for Anorectic Effects
This protocol outlines a general procedure for assessing the appetite-suppressant effects of a compound in a rodent model.
Objective: To evaluate the effect of amfecloral on food intake in rats or mice.
Materials:
-
Amfecloral
-
Vehicle (e.g., saline or a suitable solvent)
-
Adult male rats (e.g., Sprague-Dawley) or mice
-
Standard laboratory chow
-
Metabolic cages for individual housing and food intake measurement
-
Animal balance
Procedure:
-
Acclimatize animals to individual housing in metabolic cages for several days.
-
Establish a baseline for daily food intake and body weight for each animal.
-
Divide the animals into treatment groups (e.g., vehicle control, different doses of amfecloral).
-
Administer amfecloral or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration.
-
Record body weight daily.
-
Compare the food intake and body weight changes between the amfecloral-treated groups and the vehicle control group to determine the anorectic efficacy.
Analytical Methodology
LC-MS/MS for Quantification in Biological Matrices
Objective: To quantify the concentration of amfecloral and amphetamine in plasma or other biological samples.
Instrumentation:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 reversed-phase column
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., d5-amphetamine).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Parameters (Example for Amphetamine):
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for amphetamine and the internal standard. For amphetamine (m/z 136.1), common transitions are to m/z 119.1 and m/z 91.1. The transitions for amfecloral would need to be determined empirically.
Conclusion
Amfecloral represents an interesting example of a prodrug designed to modulate the therapeutic and side-effect profile of its active components. This technical guide provides a foundational understanding of its chemical and pharmacological properties, along with adaptable experimental protocols for its synthesis, purification, and evaluation. Further research, particularly in obtaining precise physicochemical data and developing validated analytical methods for the parent compound, would be beneficial for a more complete characterization of amfecloral.
